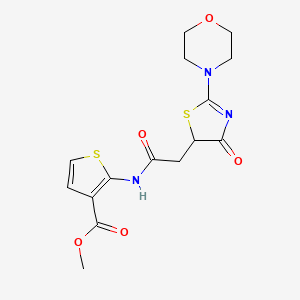

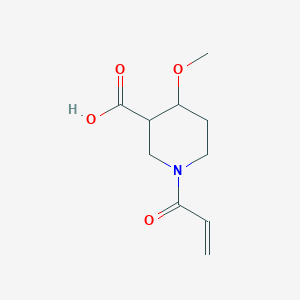

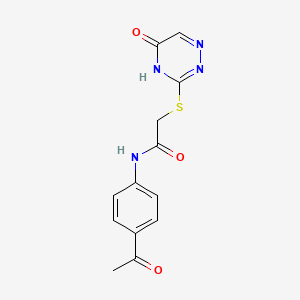

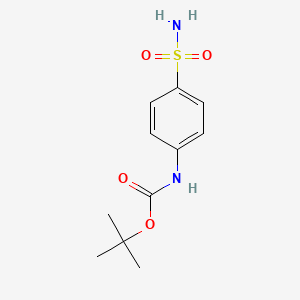

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13ClF3N3O3 and its molecular weight is 387.74. The purity is usually 95%.

BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structure-Activity Relationship and Bioavailability Enhancement

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide and its derivatives have been explored for their potential as inhibitors of NF-kappaB and AP-1 gene expression. Structure-activity relationship (SAR) studies aiming to improve oral bioavailability identified the critical nature of substituents at different positions on the molecule. Modifications at the 2-, 4-, and 5-positions of the pyrimidine ring were investigated, revealing that the carboxamide group at the 5-position is essential for activity. These findings contribute to the understanding of molecular frameworks necessary for the inhibition of transcription mediated by NF-kappaB and AP-1, potentially offering avenues for therapeutic interventions in diseases where these pathways are dysregulated (Palanki et al., 2000).

Antipathogenic Properties

The chemical's structure has been implicated in antipathogenic studies, where derivatives were synthesized and evaluated for their interaction with bacterial cells. These studies highlight the potential of certain derivatives, particularly those with halogen substitutions, for the development of new antimicrobial agents with antibiofilm properties. Such applications are crucial in addressing the growing concern of biofilm-associated infections and the rising tide of antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).

Inhibition of Dihydroorotate Dehydrogenase

Research has explored the inhibition of dihydroorotate dehydrogenase by isoxazole derivatives, shedding light on the potential mechanisms underlying the immunosuppressive effects of these compounds. Such inhibitors have significant implications in the development of therapeutic strategies for autoimmune diseases and organ transplantation by targeting pyrimidine biosynthesis, a critical pathway for lymphocyte proliferation and function (Knecht & Löffler, 1998).

Antitumor Activity

The compound's framework has also been linked to antitumor activities, as demonstrated by its role as a precursor in the synthesis of novel broad-spectrum antitumor agents. These studies provide foundational knowledge for the design and development of new cancer therapies, highlighting the importance of structural modifications for enhanced efficacy and specificity (Stevens et al., 1984).

Anticancer and Anti-inflammatory Agents

Further investigations into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal the multifaceted therapeutic potential of compounds within this chemical class. These studies not only underscore the compound's relevance in oncology but also in the treatment of inflammatory conditions, providing a basis for the development of dual-function medications (Rahmouni et al., 2016).

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3O3/c1-8-4-13(22-26-8)15(25)23-6-9(7-23)14(24)21-12-5-10(16(18,19)20)2-3-11(12)17/h2-5,9H,6-7H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMTYBRTINGSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methylamine](/img/structure/B2743239.png)